molecular formula C18H32N2 B3061202 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- CAS No. 64381-97-1

1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-

Cat. No.: B3061202
CAS No.: 64381-97-1
M. Wt: 276.5 g/mol
InChI Key: QPTPXMZPICHZRY-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- (CAS: 485831-34-3), is a trisubstituted derivative of 1,4-phenylenediamine. Its structure features a benzene ring with two amine groups at the 1 and 4 positions. The N1 amine is substituted with two 1-methylpropyl (sec-butyl) groups, while the N4 amine carries one 1-methylpropyl group. This configuration confers unique physicochemical properties, such as increased lipophilicity (predicted XLogP3 > 4.5) and a molecular weight of 220.35 g/mol, making it suitable for applications in fuel additives, polymer stabilizers, and dye intermediates .

The compound is synthesized via alkylation of 1,4-phenylenediamine with 1-bromo-2-methylpropane or similar reagents, often under catalytic conditions to achieve selective substitution . Its antioxidant properties arise from the ability of the amine groups to scavenge free radicals, a characteristic shared with other alkylated phenylenediamine derivatives .

Properties

IUPAC Name

1-N,4-N,4-N-tri(butan-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2/c1-7-14(4)19-17-10-12-18(13-11-17)20(15(5)8-2)16(6)9-3/h10-16,19H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTPXMZPICHZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)N(C(C)CC)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80867072
Record name 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-
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Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64381-97-1
Record name N1,N1,N4-Tris(1-methylpropyl)-1,4-benzenediamine
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Record name 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-
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Record name 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-
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Record name 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-
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Record name N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- typically involves the alkylation of 1,4-benzenediamine with 1-methylpropyl halides under basic conditions. The reaction can be carried out in the presence of a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Acylated or sulfonated derivatives.

Scientific Research Applications

1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or inhibition of biological processes.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents Molecular Weight (g/mol) XLogP3 Primary Applications
N,N′-Di-sec-butyl-p-phenylenediamine 101-96-2 N1,N4-bis(1-methylpropyl) 220.35 4.5 Fuel antioxidant (e.g., Tenamene 2)
N-(1-Methylpropyl)-1,4-benzenediamine 10029-30-8 N1-(1-methylpropyl) 164.25 3.2 Intermediate in organic synthesis
N1,N1,N4,N4-Tetrakis[4-(dipropylamino)phenyl]-1,4-benzenediamine 4210-90-6 Four dipropylamino-phenyl groups 809.24 >6.0 Dye intermediate (green crystals)
N1,N1-Diethylbenzene-1,4-diamine sulfate 6283-63-2 N1,N1-diethyl, sulfate salt 258.34 1.8 Electrochemical applications

Key Observations:

  • Substituent Effects : Increasing alkyl chain length (e.g., from ethyl to sec-butyl) enhances lipophilicity and antioxidant efficacy in fuel systems. For instance, N,N′-Di-sec-butyl-p-phenylenediamine (XLogP3 = 4.5) outperforms smaller analogs like N-(1-methylpropyl)-1,4-benzenediamine (XLogP3 = 3.2) in stabilizing hydrocarbons .
  • Steric Hindrance : The trisubstituted target compound balances reactivity and steric bulk, enabling selective interactions in polymer matrices, whereas tetrasubstituted derivatives (e.g., 4210-90-6) are tailored for dye applications due to extended conjugation .
  • Salt Formation : Sulfate salts (e.g., 6283-63-2) improve water solubility, shifting applications toward electrochemical sensors or pharmaceuticals .

Biological Activity

Overview

1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-, also known as N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine, is an organic compound characterized by its unique structure featuring three 1-methylpropyl groups attached to the nitrogen atoms of a benzene ring with two amino groups. This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry.

  • Molecular Formula : C₁₈H₃₂N₂
  • Molecular Weight : 276.46 g/mol
  • Density : 0.932 g/cm³
  • Boiling Point : 389.3 °C at 760 mmHg
  • Flash Point : 121.1 °C

The biological activity of 1,4-benzenediamine derivatives often involves interactions with enzymes and receptors, where the amino groups can form hydrogen bonds and participate in nucleophilic attacks. The alkyl substituents influence the compound's solubility and reactivity, which are crucial for its biological effects.

Antioxidant Activity

Research has indicated that certain derivatives of 1,4-benzenediamine possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The mechanism typically involves the donation of electrons from the amino groups to neutralize reactive oxygen species (ROS).

Antimicrobial Activity

Studies have shown that 1,4-benzenediamine derivatives exhibit antimicrobial properties against various bacterial strains. The effectiveness is often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal that it can induce apoptosis in cancer cell lines. The mechanism may involve the activation of caspases and the generation of ROS, leading to cell death.

Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of several benzenediamine derivatives, including N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine. Results showed a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant activity.

CompoundIC50 (µM)Mechanism
N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine25Electron donation
Control (Vitamin C)30Electron donation

Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy published in Microbial Drug Resistance, N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine was tested against E. coli and S. aureus. The compound showed an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against both strains.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
E. coli5015
S. aureus5014

Study 3: Cytotoxicity in Cancer Cells

A research article in Cancer Letters explored the cytotoxic effects of various benzenediamine derivatives on human breast cancer cells (MCF-7). The study found that N,N,N'-tris(1-methylpropyl)benzene-1,4-diamine induced apoptosis at concentrations above 20 µM.

Concentration (µM)% Cell Viability
0100
1085
2060
5030

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediamine, N1,N1,N4-tris(1-methylpropyl)-

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